(5-Chloro-2-fluorophenyl)methanesulfonamide is an organic compound characterized by its unique chemical structure, which includes a chloro and a fluoro group attached to a phenyl ring, as well as a methanesulfonamide functional group. This compound is of interest in various fields, including pharmaceuticals and agrochemicals, due to its potential biological activities and applications.
The compound can be synthesized through several chemical processes involving the reaction of specific precursors. The synthesis methods often utilize readily available reagents and solvents, making it accessible for laboratory preparation.
(5-Chloro-2-fluorophenyl)methanesulfonamide belongs to the class of sulfonamides, which are compounds containing a sulfonamide functional group (-SO2NH2). It is classified under organic compounds with both halogen substituents (chlorine and fluorine) and is recognized for its potential as an intermediate in drug synthesis.
The synthesis of (5-Chloro-2-fluorophenyl)methanesulfonamide typically involves the following methods:
One common synthetic route involves starting from 5-chloro-2-fluorobenzoic acid, which undergoes conversion to the corresponding amide followed by treatment with methanesulfonyl chloride under basic conditions. The reaction conditions, such as temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of (5-Chloro-2-fluorophenyl)methanesulfonamide can be represented as follows:
This indicates that the compound contains:
(5-Chloro-2-fluorophenyl)methanesulfonamide can participate in various chemical reactions:
The reactivity of (5-Chloro-2-fluorophenyl)methanesulfonamide can be influenced by factors such as solvent polarity, temperature, and the nature of nucleophiles used in substitution reactions.
The mechanism of action for (5-Chloro-2-fluorophenyl)methanesulfonamide primarily involves its interaction with biological targets. As a sulfonamide derivative, it may inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.
Research indicates that compounds with similar structures can exhibit antimicrobial activity, making them valuable in medicinal chemistry.
(5-Chloro-2-fluorophenyl)methanesulfonamide is utilized in several scientific applications:
This compound's unique structure and properties make it a subject of interest for ongoing research in medicinal chemistry and other fields.
(5-Chloro-2-fluorophenyl)methanesulfonamide (CAS 1394042-52-4, C₇H₇ClFNO₂S, MW 223.65) is a halogenated sulfonamide of significant interest in medicinal chemistry, particularly as a kinase inhibitor intermediate [7]. This section comprehensively examines its synthetic pathways and optimization strategies.
Table 1: Key Properties of (5-Chloro-2-fluorophenyl)methanesulfonamide
| Property | Value |
|---|---|
| CAS Number | 1394042-52-4 |
| Molecular Formula | C₇H₇ClFNO₂S |
| Molecular Weight | 223.65 g/mol |
| IUPAC Name | (5-Chloro-2-fluorophenyl)methanesulfonamide |
| Purity | ≥95% |
| Physical Form | White to off-white powder |
| Storage Conditions | Sealed, dry, 2-8°C |
| SMILES | CS(=O)(=O)NC1=CC(Cl)=CC=C1F |
| Topological Polar Surface Area | 46.17 Ų |
| LogP | 1.85 |
Retrosynthetic deconstruction identifies two primary precursors: 5-chloro-2-fluorobenzyl chloride for the sulfonamide moiety introduction and 5-chloro-2-fluorotoluene for sequential halogenation. The optimal disconnection involves sulfonation of (5-chloro-2-fluorophenyl)methane, followed by amidation:
Sulfonamide bond formation typically employs sulfonyl chlorides and amines, but catalytic innovations enhance efficiency:
Table 2: Catalytic Sulfonamide Bond Formation Methods
| Method | Catalyst/Reagent | Yield Range | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Microwave Synthesis | None (thermal activation) | 85-92% | 15-30 min | Rapid, high-yielding |
| SuFEx Chemistry | Ca(NTf₂)₂ | 88-94% | 2-6 h | Ambient conditions, chemoselective |
| H₂O₂/SOCl₂ Oxidation | Oxidative chlorination | 78-86% | 1-2 h | One-pot thiol conversion |
| In Situ Sulfonyl Chloride | NCS/Bu₄NCl | 82-90% | 3-5 h | Avoids isolation of intermediates |
Regioselective halogenation is critical for constructing the target molecule’s core:
Solvent and catalyst innovations significantly reduce waste:
Table 3: Green Chemistry Approaches Comparison
| Strategy | Reaction Parameters | Waste Reduction | Byproduct Formation |
|---|---|---|---|
| Ionic Liquid Biphasic | [bmim][PF₆], 70°C, 12 h | 92% solvent reuse | <2% diaryl sulfones |
| Solvent-Free Chlorination | CuCl₂/SiO₂, 200°C, gas-phase | Zero liquid waste | <3% polychlorinated |
| DABSO Sulfinate Synthesis | DABSO, ClSO₂H, then NH₃ | Eliminates SO₂ gas | <5% sulfonamide dimer |
These methodologies collectively address critical challenges in synthesizing (5-chloro-2-fluorophenyl)methanesulfonamide, balancing efficiency with sustainability while maintaining rigorous regiocontrol over halogen positioning and sulfonamide integrity.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1